N-(2-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a cyano group, a methoxyphenyl group, and a pyridinyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials may include 2-chlorophenylamine, 4-methoxybenzaldehyde, and 2-chloropyridine. The synthesis process may involve:
Formation of Intermediate Compounds: Initial reactions to form intermediate compounds such as Schiff bases or nitriles.
Cyclization Reactions: Cyclization to form the pyridine ring.
Thioether Formation: Introduction of the sulfanyl group through nucleophilic substitution reactions.
Final Acetamide Formation: Acylation to form the final acetamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the cyano group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced aromatic compounds.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and affecting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H16ClN3O2S |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H16ClN3O2S/c1-27-16-9-6-14(7-10-16)18-11-8-15(12-23)21(25-18)28-13-20(26)24-19-5-3-2-4-17(19)22/h2-11H,13H2,1H3,(H,24,26) |
InChI Key |
QNSKWJOCARIMML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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